2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
CAS No.: 2034507-85-0
Cat. No.: VC5299111
Molecular Formula: C16H16FNOS
Molecular Weight: 289.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034507-85-0 |
|---|---|
| Molecular Formula | C16H16FNOS |
| Molecular Weight | 289.37 |
| IUPAC Name | 2-fluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide |
| Standard InChI | InChI=1S/C16H16FNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |
| Standard InChI Key | VATKIINXJGPEPJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3F |
Introduction
2-Fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound that combines a benzamide core with a thiophen-2-ylcyclopentyl moiety. This compound is of interest in medicinal chemistry due to its complex molecular structure, which may confer unique biological activities. The presence of a fluorine atom on the benzamide ring suggests potential for modification through nucleophilic substitution reactions, which could be useful in synthesizing derivatives with varied properties.
Synthesis and Chemical Modifications
The synthesis of 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide likely involves the reaction of a thiophen-2-ylcyclopentylamine with a 2-fluorobenzoyl chloride or a similar activated carboxylic acid derivative. The fluorine atom can be a site for further chemical modification, allowing the introduction of various nucleophiles to create a library of derivatives with potentially different biological activities.
Biological Activity and Potential Applications
While specific biological activity data for 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide are not readily available, compounds with similar structures have shown promise in various therapeutic areas. For instance, benzamide derivatives have been explored for their anticancer, antimicrobial, and antiviral properties . The thiophene ring, a common motif in pharmaceuticals, can contribute to a compound's bioactivity by enhancing interactions with biological targets .
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